molecular formula C18H20N2O3S B7643624 3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide

3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide

Cat. No. B7643624
M. Wt: 344.4 g/mol
InChI Key: BIENLADDJBCMOV-UHFFFAOYSA-N
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Description

3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as PNU-282987 and is a selective agonist of the α7 nicotinic acetylcholine receptor.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide involves its binding to the α7 nicotinic acetylcholine receptor, which results in the activation of the receptor and the influx of calcium ions into the cell. This leads to the activation of downstream signaling pathways that are involved in cognitive function, memory, and learning. The activation of this receptor has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been found to enhance cognitive function, memory, and learning in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide in lab experiments include its selective agonist activity for the α7 nicotinic acetylcholine receptor, which allows for the specific activation of this receptor without affecting other receptors. This compound is also relatively stable and can be synthesized in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide. One potential direction is the development of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is the further study of the mechanism of action of this compound and its downstream signaling pathways. Additionally, the potential toxicity and safety of this compound in humans should be further investigated.

Synthesis Methods

The synthesis method of 3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide involves the condensation of 3-hydroxy-4-methylbenzoic acid and 1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-ylamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain the desired compound.

Scientific Research Applications

3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide has been studied for its potential applications in scientific research. This compound has been found to be a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that plays a role in cognitive function, memory, and learning. This receptor is also involved in the regulation of inflammatory responses and has been implicated in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

3-hydroxy-4-methyl-N-(1-methyl-6-oxo-2-thiophen-2-ylpiperidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-5-6-12(10-14(11)21)18(23)19-13-7-8-16(22)20(2)17(13)15-4-3-9-24-15/h3-6,9-10,13,17,21H,7-8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIENLADDJBCMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCC(=O)N(C2C3=CC=CS3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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